molecular formula C11H15N5O3 B1667592 Aristeromycin CAS No. 19186-33-5

Aristeromycin

Cat. No. B1667592
CAS RN: 19186-33-5
M. Wt: 265.27 g/mol
InChI Key: UGRNVLGKAGREKS-GCXDCGAKSA-N
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Description

Aristeromycin is a carbocyclic analogue of adenosine . It is an important group of carbocyclic nucleosides that exhibits a wide range of pharmacological properties such as antiviral, anticancer and antitoxoplasma activities .


Synthesis Analysis

Aristeromycin was first synthesized in racemic form in 1966 . Shortly thereafter, the compound was isolated from the fermentation broth of Streptomyces citricolor . Its structure was elucidated, and its absolute configuration was determined .


Molecular Structure Analysis

The molecular formula of Aristeromycin is C11H15N5O3 . The molecular weight is 265.27 . It is a solid form .


Chemical Reactions Analysis

Aristeromycin displays a variety of interesting biological activities, including inhibition of cell division and elongation in rice plants, inhibition of AMP synthesis in mammalian cells, and inhibition of the enzyme S-adenosylhomocysteine hydrolase .


Physical And Chemical Properties Analysis

Aristeromycin is a solid form . It has a solubility of DMSO 50 mg/mL (ultrasonic and warming and heat to 60°C) .

Safety And Hazards

When handling Aristeromycin, ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and suitable respirator should be used .

Future Directions

Aristeromycin and its derivatives have motivated new effort in search for novel modified aristeromycin derivatives with improved biological activities . Recent studies have shown promise in finding a potential broad-spectrum antiviral compound against coronaviruses .

properties

IUPAC Name

(1R,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14)/t5-,6-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRNVLGKAGREKS-GCXDCGAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aristeromycin

CAS RN

19186-33-5
Record name Aristeromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19186-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aristeromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019186335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,060
Citations
T KISHI, M MUROI, T KUSAKA… - Chemical and …, 1972 - jstage.jst.go.jp
Aristeromycin acetate (VII) obtained by acetylation in pyridine is obviously negative to the periodic acid-benzidine reagent. In the NMR spectrum of VII (Fig. 3), there were found three …
Number of citations: 105 www.jstage.jst.go.jp
J Yoon, G Kim, DB Jarhad, HR Kim… - Journal of medicinal …, 2019 - ACS Publications
… (20) Herein, we report the synthesis of the 6′-fluoro-aristeromycin analogues 2 and 3 and a preliminary characterization of their effect on several +RNA viruses, which provided insight …
Number of citations: 64 pubs.acs.org
GVB Madhavan, JC Martin - The Journal of Organic Chemistry, 1986 - ACS Publications
… This first chiral synthesis of (-)-aristeromycin, however, … In designing a synthesis of aristeromycin we desired a synthetic … of racemicand chiral aristeromycin have been completedfrom the …
Number of citations: 109 pubs.acs.org
T Ainai, YG Wang, Y Tokoro… - The Journal of Organic …, 2004 - ACS Publications
… Aristeromycin (1) is a naturally occurring analogue of adenosine, 1 and the adenosine-like … The syntheses of aristeromycin and its derivatives published so far have been summarized in …
Number of citations: 39 pubs.acs.org
J Aarbakke, GA Miura, PS Prytz, A Bessesen, L Slørdal… - Cancer research, 1986 - AACR
The metabolically stable inhibitor of S-adenosylhomocysteine hydrolase (AdoHcyase), 3-deaza-(±)-aristeromycin (dzAri) has recently been shown to induce differentiation in HL-60 cells…
Number of citations: 40 aacrjournals.org
P Herdewijn, J Balzarini, E De Clercq… - Journal of Medicinal …, 1985 - ACS Publications
The optical enantiomers of (±)-C-Ado could efficiently and conveniently be separated after a selective enzymatic degradation of (-)-C-AMP to (-)-C-Ado in a reaction mixture containing (±…
Number of citations: 69 pubs.acs.org
M Arita, K Adachi, Y Ito, H Sawai… - Journal of the American …, 1983 - ACS Publications
An efficient synthesis of the carbocyclic nucleosides (-)-aristeromycin and (-)-neplanocin A has been developed in an enantioselective and stereocontrolled manner starting from the …
Number of citations: 242 pubs.acs.org
RJ Parry, V Bornemann… - Journal of the American …, 1989 - ACS Publications
… (l,2-13C2)glycine as aristeromycin precursors. No visible enrichment was apparent in the aristeromycin derived from (13C)formate, while the aristeromycin produced from doubly 13C-…
Number of citations: 42 pubs.acs.org
S Liu, C Yuan, RT Borchardt - Journal of medicinal chemistry, 1996 - ACS Publications
… hydrolase did not release fluoride ion or generate aristeromycin-5‘-carboxaldehyde (1a,b). … not using the hydrolytic activity of the enzyme to generate aristeromycin-5‘-carboxaldehyde. …
Number of citations: 16 pubs.acs.org
T Kusaka, H Yamamoto, M Shibata, M Muroi… - The Journal of …, 1968 - jstage.jst.go.jp
A new antibiotic, aristeromycin, was isolated from the culture filtrate of … Aristeromycin is isolated using chromatography on active carbon, alumina and ion-exchange resin. Aristeromycin …
Number of citations: 321 www.jstage.jst.go.jp

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